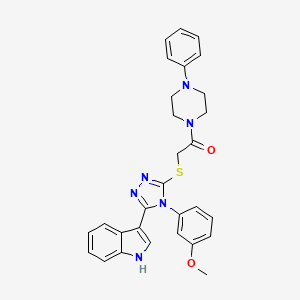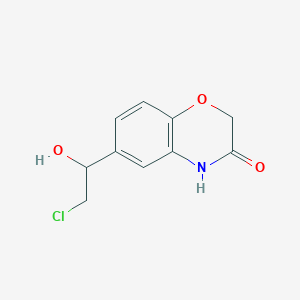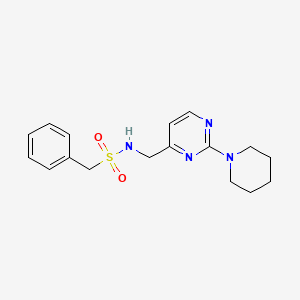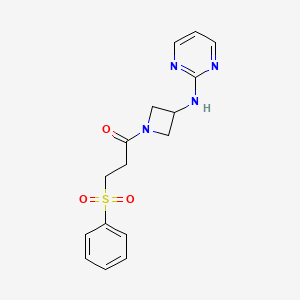
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been studied for their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
While specific synthesis methods for “N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide” were not found, isoxazoles can be synthesized from primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles .Molecular Structure Analysis
The molecular structure of isoxazole derivatives can vary based on the substitution of various groups on the isoxazole ring . For example, a related compound, ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine, has the empirical formula C11H12N2O2 .Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives can be diverse and depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
A related compound, ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine, is a solid with the empirical formula C11H12N2O2 .Scientific Research Applications
- Isoxazoline derivatives, like our compound, have shown diverse biological activities . Researchers explore their potential as drug candidates due to their unique structural features.
- Isoxazoles have been investigated for their antifungal properties. Consider evaluating our compound against fungal pathogens like Botrytis cinerea and Rhizoctonia cerealis .
Medicinal Chemistry and Drug Development
Antifungal Agents
Mechanism of Action
Target of Action
The compound N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a derivative of isoxazole . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have been reported to show prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . .
Mode of Action
Isoxazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Isoxazole derivatives are known to impact various biochemical pathways, leading to their diverse biological activities .
Result of Action
Isoxazole derivatives are known to have various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Safety and Hazards
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazole and its derivatives constitute an important family of compounds due to their wide spectrum of biological activities and therapeutic potential .
properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-20-13-6-4-11(5-7-13)15-9-12(18-22-15)10-17-16(19)14-3-2-8-21-14/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQWXUXCYWBLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2847910.png)
![N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2847911.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2847912.png)
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2847913.png)
![tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2847914.png)



![2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid hydrochloride](/img/structure/B2847920.png)




